Cas no 1005292-85-2 (N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide)

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide structure
1005292-85-2 structure
商品名:N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
CAS番号:1005292-85-2
MF:C17H15F2N5O2
メガワット:359.330109834671
CID:5919700
PubChem ID:18565751

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide 化学的及び物理的性質

名前と識別子

    • N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
    • N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide
    • AKOS005001524
    • 1005292-85-2
    • F2070-1214
    • N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide
    • インチ: 1S/C17H15F2N5O2/c1-11(26-13-5-3-2-4-6-13)17(25)20-10-16-21-22-23-24(16)12-7-8-14(18)15(19)9-12/h2-9,11H,10H2,1H3,(H,20,25)
    • InChIKey: TXNHRTKXCPLANH-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1N(C2=CC=C(F)C(F)=C2)N=NN=1)(=O)C(OC1=CC=CC=C1)C

計算された属性

  • せいみつぶんしりょう: 359.11938106g/mol
  • どういたいしつりょう: 359.11938106g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 466
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2070-1214-2μmol
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
1005292-85-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2070-1214-1mg
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
1005292-85-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2070-1214-2mg
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
1005292-85-2 90%+
2mg
$59.0 2023-05-16

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide 関連文献

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamideに関する追加情報

Research Briefing on N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide (CAS: 1005292-85-2)

This research briefing provides an in-depth analysis of the latest advancements related to the compound N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide (CAS: 1005292-85-2), a molecule of significant interest in the field of chemical biology and pharmaceutical research. The compound's unique structural features and potential therapeutic applications have spurred numerous studies aimed at elucidating its pharmacological properties, synthetic pathways, and biological activities.

Recent studies have focused on the synthesis and optimization of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide, with particular emphasis on improving yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structural integrity. Additionally, computational modeling has provided insights into its binding affinity and interaction with target proteins, suggesting potential applications in drug development.

Pharmacological evaluations of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide have revealed promising activity in modulating specific biological pathways. Preclinical studies indicate its efficacy in targeting enzymes involved in inflammatory and neurodegenerative diseases. These findings are supported by in vitro and in vivo data, which demonstrate the compound's ability to inhibit key mediators of disease progression with minimal cytotoxicity.

The compound's mechanism of action has been a focal point of recent research. Investigations into its interaction with cellular receptors and signaling pathways have uncovered its potential as a selective modulator. For instance, studies have shown that N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide exhibits high affinity for certain G-protein-coupled receptors (GPCRs), making it a candidate for further development in treating metabolic disorders.

Despite these advancements, challenges remain in the clinical translation of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies, with the goal of enhancing the compound's therapeutic index.

In conclusion, N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide represents a promising candidate in the realm of chemical biology and drug discovery. Its unique properties and demonstrated biological activities warrant continued exploration, with the potential to yield novel therapeutics for a range of diseases. Future studies should focus on optimizing its pharmacokinetic profile and validating its efficacy in clinical settings.

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